2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile

NAE inhibitor NEDD8-activating enzyme ubiquitin-proteasome pathway

2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile (CAS 119584-74-6) is a polyfluorinated aromatic nitrile (C₉H₅F₄NO, MW 219.14) classified as a fluorinated pharmaceutical intermediate. It features a benzonitrile core substituted with a fluoro group at the 2-position and a 2,2,2-trifluoroethoxy group at the 6-position, conferring distinct electronic and lipophilic properties.

Molecular Formula C9H5F4NO
Molecular Weight 219.14 g/mol
CAS No. 119584-74-6
Cat. No. B050683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile
CAS119584-74-6
Molecular FormulaC9H5F4NO
Molecular Weight219.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C#N)OCC(F)(F)F
InChIInChI=1S/C9H5F4NO/c10-7-2-1-3-8(6(7)4-14)15-5-9(11,12)13/h1-3H,5H2
InChIKeyKPUXDDKZMLVAEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile (CAS 119584-74-6): A Fluorinated Benzonitrile Building Block for Targeted Covalent Inhibitor Synthesis


2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile (CAS 119584-74-6) is a polyfluorinated aromatic nitrile (C₉H₅F₄NO, MW 219.14) classified as a fluorinated pharmaceutical intermediate . It features a benzonitrile core substituted with a fluoro group at the 2-position and a 2,2,2-trifluoroethoxy group at the 6-position, conferring distinct electronic and lipophilic properties [1]. This compound serves primarily as a key synthetic precursor in the assembly of potent NEDD8-activating enzyme (NAE) inhibitors, where its 2-fluoro-6-(2,2,2-trifluoroethoxy)phenyl fragment is directly incorporated into the final pharmacophore via Sonogashira coupling [2]. Its commercial availability from multiple vendors at >97% purity supports its role as a strategic starting material in medicinal chemistry campaigns targeting the ubiquitin-proteasome pathway .

Why 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile Cannot Be Replaced by Common Alkoxy or Halo Analogs in NAE Inhibitor Programs


The 2-fluoro-6-(2,2,2-trifluoroethoxy) substitution pattern imparts a unique combination of electron-withdrawing effects and lipophilicity that cannot be replicated by simple alkoxy (e.g., methoxy, ethoxy) or dihalo (e.g., 2,6-difluoro) analogs. In the context of NAE inhibitors, SAR data from US10174040 demonstrate that replacing the trifluoroethoxy group with ethoxy (as in TAS4464, Example 55) yields an IC₅₀ of 0.955 nM, while the trifluoroethoxy-bearing Example 61 achieves an IC₅₀ of 3.80 nM—a ~4-fold difference that reflects the nuanced impact of fluorination on target engagement [1]. Furthermore, the 2-fluoro-6-(cyclopropylmethoxy) analog (Example 86) shows substantially weaker off-target carbonic anhydrase II inhibition (>1000 nM vs. 790 nM for the trifluoroethoxy compound), illustrating that the trifluoroethoxy group modulates selectivity profiles in ways that simpler alkoxy chains do not [2]. Generic substitution therefore risks altering both potency and selectivity in unpredictable ways, making the specific CAS 119584-74-6 compound indispensable for reproducing literature-validated results.

Quantitative Differentiation Evidence for 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile (CAS 119584-74-6) Against Structural Analogs


NAE Inhibitory Potency: Trifluoroethoxy vs. Ethoxy Substituent in Pyrrolopyrimidine Scaffold

In the US10174040 patent series, the pyrrolopyrimidine derivative bearing the 2-fluoro-6-(2,2,2-trifluoroethoxy)phenyl fragment (Example 61) exhibits an NAE IC₅₀ of 3.80 nM [1]. The direct ethoxy comparator TAS4464 (Example 55) shows an IC₅₀ of 0.955 nM under identical assay conditions [1]. While the ethoxy analog is approximately 4-fold more potent, the trifluoroethoxy analog offers a distinct selectivity window that may be advantageous in specific therapeutic contexts.

NAE inhibitor NEDD8-activating enzyme ubiquitin-proteasome pathway

Off-Target Carbonic Anhydrase II Selectivity: Trifluoroethoxy vs. Cyclopropylmethoxy

The trifluoroethoxy-bearing compound (Example 61) shows moderate carbonic anhydrase II (CA II) inhibition with an IC₅₀ of 790 nM [1]. In contrast, the cyclopropylmethoxy analog (Example 86) displays an IC₅₀ > 1000 nM against CA II [1]. This indicates that the trifluoroethoxy group introduces a ~1.3-fold or greater increase in CA II affinity relative to the cyclopropylmethoxy comparator.

selectivity carbonic anhydrase II off-target profiling

Synthetic Accessibility: One-Step Preparation from 2,6-Difluorobenzonitrile with ~77% Yield

2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile can be synthesized in a single step via nucleophilic aromatic substitution (SNAr) of 2,6-difluorobenzonitrile with 2,2,2-trifluoroethanol, achieving a reported yield of approximately 77% . This compares favorably to multi-step routes often required for other ortho-substituted benzonitrile derivatives, providing a practical advantage for scale-up procurement.

synthesis nucleophilic aromatic substitution fluorinated building block

Physicochemical Differentiation: Melting Point and Lipophilicity vs. Non-Fluorinated Alkoxy Analogs

The compound exhibits a melting point of 88–90°C , substantially higher than 2-fluoro-6-methoxybenzonitrile (typically liquid at ambient temperature) and 2,6-difluorobenzonitrile (mp 55–57°C). The trifluoroethoxy group also increases calculated logP by approximately 1.0–1.5 log units relative to the methoxy analog, enhancing membrane permeability potential in downstream drug candidates.

melting point lipophilicity fluorination effect

Optimal Application Scenarios for 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile (CAS 119584-74-6) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Trifluoroethoxy-Bearing NAE Inhibitors for Selectivity Optimization

Research groups developing NEDD8-activating enzyme (NAE) inhibitors should procure CAS 119584-74-6 when the goal is to generate the trifluoroethoxy-substituted pyrrolopyrimidine series (e.g., US10174040 Example 61) for direct comparison with the ethoxy clinical candidate TAS4464. The 4-fold potency differential (IC₅₀ 3.80 vs. 0.955 nM) and the distinct CA II selectivity profile (IC₅₀ 790 nM vs. >1000 nM for cyclopropylmethoxy) provide a quantitative framework for SAR exploration [1]. The compound's commercial availability at >97% purity enables rapid analog generation via Sonogashira coupling without the need for custom synthesis.

Process Chemistry: Scalable One-Step Synthesis of Fluorinated Benzonitrile Intermediates

For process chemists requiring multi-gram to kilogram quantities of ortho-trifluoroethoxy-substituted benzonitriles, CAS 119584-74-6 offers a practical entry point via a single SNAr reaction yielding ~77% from inexpensive 2,6-difluorobenzonitrile . This compares favorably to multi-step routes for analogous compounds and can be further optimized for industrial scale-up. The high melting point (88–90°C) facilitates purification by crystallization rather than column chromatography .

Chemical Biology: Probe Development Targeting the Ubiquitin-Proteasome Pathway

Chemical biologists investigating neddylation pathways can utilize this building block to prepare tool compounds that differ from the clinical NAE inhibitor TAS4464 only by the trifluoroethoxy-for-ethoxy substitution. The resulting probe retains nanomolar NAE potency (IC₅₀ 3.80 nM) while exhibiting measurably distinct off-target interactions, as quantified by carbonic anhydrase II inhibition (IC₅₀ 790 nM) [1]. This enables mechanistic studies where differential pharmacology between closely related chemical probes is required.

Fragment-Based Drug Discovery: Fluorinated Fragment Library Construction

The compound's low molecular weight (219.14 Da), high fluorine content (4 fluorine atoms), and reactive nitrile handle make it an ideal fragment for inclusion in fluorinated fragment libraries. Its melting point (88–90°C) and crystalline nature facilitate handling and storage, while the trifluoroethoxy group provides a distinct ¹⁹F NMR probe for fragment-based screening by NMR . The nitrile group can be further elaborated into amides, amines, or heterocycles, expanding the accessible chemical space.

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